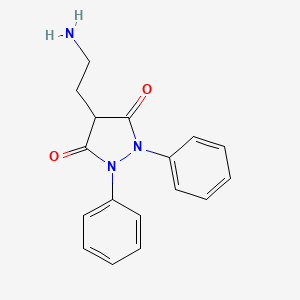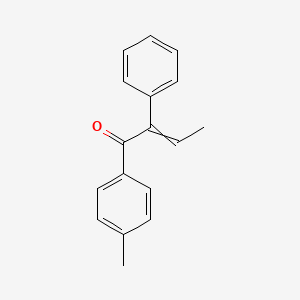
1-(4-Methylphenyl)-2-phenylbut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-2-phenylbut-2-en-1-one is an organic compound characterized by its aromatic ketone structure. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-2-phenylbut-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide in methanol. The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by recrystallization from hot methanol to obtain the pure product .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methylphenyl)-2-phenylbut-2-en-1-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: NBS, radical initiators, typically in non-polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-2-phenylbut-2-en-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)-2-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. Additionally, the aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives .
Comparación Con Compuestos Similares
4-Methylpropiophenone: An aromatic ketone with similar chemical properties and applications.
Mephedrone (4-MMC): A substituted cathinone with structural similarities but different pharmacological effects.
Uniqueness: 1-(4-Methylphenyl)-2-phenylbut-2-en-1-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions
Propiedades
Número CAS |
102789-94-6 |
|---|---|
Fórmula molecular |
C17H16O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-2-phenylbut-2-en-1-one |
InChI |
InChI=1S/C17H16O/c1-3-16(14-7-5-4-6-8-14)17(18)15-11-9-13(2)10-12-15/h3-12H,1-2H3 |
Clave InChI |
NFNFHMZRHRALEP-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


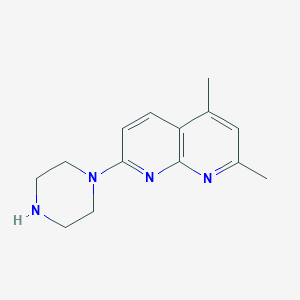
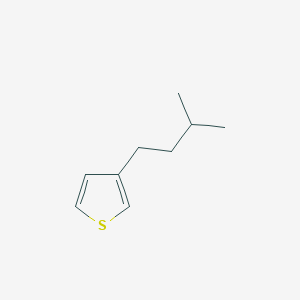
![Benzene, [2-[(2-chloroethyl)thio]ethyl]-](/img/structure/B14335823.png)
![N-[2-hydroxy-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14335838.png)

![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
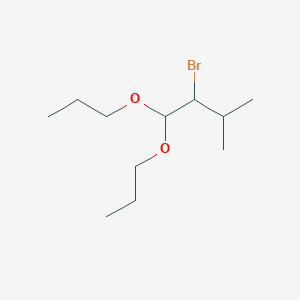
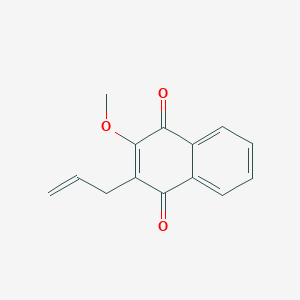
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)

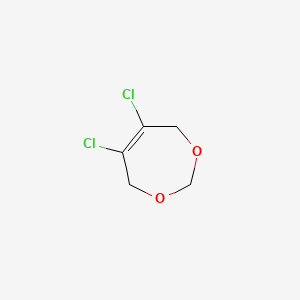
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
